1-(cyclopropylmethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
The compound “1-(cyclopropylmethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various groups including a cyclopropylmethyl group, an iodine atom, a methyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring would be substituted at the 1, 4, 5, and 3 positions with a cyclopropylmethyl group, an iodine atom, a methyl group, and a trifluoromethyl group, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various substituents on the pyrazole ring. For example, the presence of the iodine atom might make it susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Cycloaddition Reactions
Pyrazoles, including derivatives similar to the specified compound, are often involved in cycloaddition reactions. For instance, cycloaddition reactions of trifluorodiazoethane form cyclopropanes and pyrazolines, demonstrating the reactivity of compounds with similar functional groups in synthesizing cyclic structures (Atherton & Fields, 1968).
Synthesis of Pyrazole Derivatives
The trifluoromethyl group plays a crucial role in the synthesis of cyclopropenes and pyrazole derivatives. A study on the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes reveals the significance of the trifluoromethyl group in enabling the formation of such compounds, potentially indicating the importance of the 3-(trifluoromethyl) group in your compound of interest (Barroso et al., 2016).
Annulations with Arylhydrazines
The reaction of cyclopropyl carboxylates with arylhydrazines to afford trisubstituted pyrazoles underlines the utility of pyrazole derivatives in constructing complex molecular architectures, showcasing the potential applications of the specified compound in synthetic organic chemistry (Xue et al., 2016).
Antimicrobial Agents
Pyrazole derivatives have been investigated for their potential as antimicrobial agents. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach illustrates the biomedical applications of pyrazole chemistry (Bhat et al., 2016).
Corrosion Inhibitors
Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel in acidic environments, indicating their potential applications in materials science and engineering (Herrag et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3IN2/c1-5-7(13)8(9(10,11)12)14-15(5)4-6-2-3-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZAZSBVHHPCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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